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molecular formula C9H20ClNO2 B3022611 Methyl 8-aminooctanoate hydrochloride CAS No. 77420-98-5

Methyl 8-aminooctanoate hydrochloride

Cat. No. B3022611
M. Wt: 209.71 g/mol
InChI Key: DNMCSEZPFDMEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05468888

Procedure details

0.7 cm3 of thionyl chloride is added to a solution of 1 g of 8-aminooctanoic acid in 40 cm3 of methanol at a temperature in the region of -20° C. and stirring is maintained for 12 hours at a temperature in the region of 20° C. The solvent is removed under reduced pressure (2.7 kPa) at a temperature in the region of 35° C. 1.48 g of methyl 8-aminooctanoate hydrochloride is thus obtained in the form of a white solid.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[NH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].[CH3:16]O>>[ClH:3].[NH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
NCCCCCCCC(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure (2.7 kPa) at a temperature in the region of 35° C

Outcomes

Product
Name
Type
product
Smiles
Cl.NCCCCCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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